molecular formula C10H11NO2 B3241940 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one CAS No. 149331-22-6

6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B3241940
CAS No.: 149331-22-6
M. Wt: 177.2 g/mol
InChI Key: YYDFTFDFORIGIP-UHFFFAOYSA-N
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Description

6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have enhanced biological activities .

Scientific Research Applications

6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways may vary depending on the specific application, but it often involves modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another derivative used for similar purposes.

    Angelicin: Known for its biological activities.

Uniqueness

6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one stands out due to its unique structural features, which confer specific biological activities not found in other benzofuran derivatives.

Properties

IUPAC Name

6-amino-3,3-dimethyl-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)8-4-3-6(11)5-7(8)9(12)13-10/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDFTFDFORIGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149331-22-6
Record name 6-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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